3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(hexahydro-1H-azepin-1-yl)-3-(1-naphthalenylmethyl)-
Description
7-(1-Azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core
Properties
Molecular Formula |
C21H22N6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
7-(azepan-1-yl)-3-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C21H22N6/c1-2-6-13-26(12-5-1)20-19-21(23-15-22-20)27(25-24-19)14-17-10-7-9-16-8-3-4-11-18(16)17/h3-4,7-11,15H,1-2,5-6,12-14H2 |
InChI Key |
MWSHHKTZEHFEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylmethylamine with a triazolopyrimidine precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(1-Azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azepanyl or naphthylmethyl groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(1-Azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 7-(1-azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also used in medicinal chemistry and materials science.
Triazolopyrimidines: Other derivatives of triazolopyrimidine exhibit similar chemical properties and applications.
Uniqueness
7-(1-Azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of both azepanyl and naphthylmethyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
